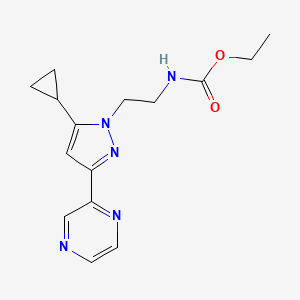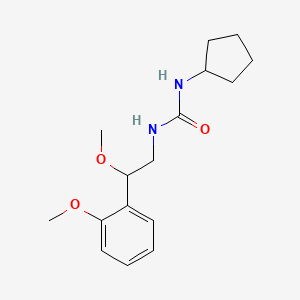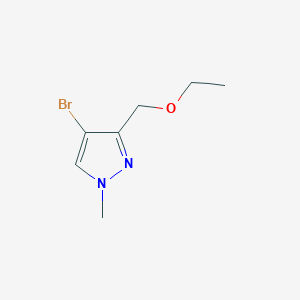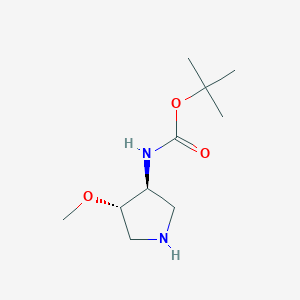![molecular formula C27H23FN2O6 B2472974 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866590-49-0](/img/structure/B2472974.png)
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide” has a molecular formula of C27H23FN2O6 . It has an average mass of 490.480 Da and a monoisotopic mass of 490.154022 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. These include two methoxy groups, a benzoyl group, a quinolinyl group, and a fluorophenyl group . The presence of these groups likely contributes to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The compound has a molecular formula of C27H23FN2O6 . Unfortunately, the available information does not provide specific details about its physical and chemical properties such as solubility, melting point, boiling point, etc.Scientific Research Applications
Synthesis and Structural Studies
Research has delved into the structural aspects and properties of amide-containing isoquinoline derivatives, highlighting their interactions with different chemical agents and their potential for forming gels and crystalline solids. These structural insights are crucial for understanding the chemical behavior and potential applications of related compounds, including 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide. The study by Karmakar et al. (2007) is a key reference in this area, providing foundational knowledge on the crystal structure and fluorescence emission properties of similar compounds (Karmakar, Sarma, & Baruah, 2007).
Radiosynthesis for Imaging Applications
A significant application area is the development of radiolabeled compounds for positron emission tomography (PET) imaging. For instance, Wang et al. (2014) described the radiosynthesis of AZD8931, a compound with structural similarities, as a potential PET agent for imaging EGFR, HER2, and HER3 signaling in cancer research. This highlights the utility of such compounds in developing diagnostic tools and exploring their roles in disease pathology (Wang, Gao, & Zheng, 2014).
Anticancer and Anti-inflammatory Activities
Research into benzodifuranyl derivatives derived from visnaginone and khellinone, as reported by Abu‐Hashem et al. (2020), shows that structural analogs of 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide exhibit significant anti-inflammatory and analgesic properties. This suggests potential therapeutic applications in treating inflammation and pain, indicating a broader pharmacological significance of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacokinetics and Drug Development
Investigations into the pharmacokinetics of related compounds, as exemplified by Chang et al. (2016), who studied a novel anti-hypertension agent, provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these chemicals. Understanding the pharmacokinetics is essential for drug development, as it influences dosage forms, dosing frequency, and potential drug-drug interactions (Chang et al., 2016).
properties
IUPAC Name |
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O6/c1-34-19-10-4-16(5-11-19)26(32)21-14-30(15-25(31)29-18-8-6-17(28)7-9-18)22-13-24(36-3)23(35-2)12-20(22)27(21)33/h4-14H,15H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFULEQWGHVDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2472892.png)
![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide](/img/structure/B2472896.png)


![5',7'-Dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-amine](/img/structure/B2472900.png)
![N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2472901.png)
![N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2472903.png)


![2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2472908.png)



